REACTION_CXSMILES
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O1C2CCCC([NH2:10])C=2C=C1.[CH3:11][O:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[C:21](=O)[CH2:20][CH2:19][CH2:18]2>>[CH3:11][O:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[CH:21]([NH2:10])[CH2:20][CH2:19][CH2:18]2
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Name
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|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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O1C=CC2=C1CCCC2N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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COC=1C=CC=C2CCCC(C12)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
COC=1C=CC=C2CCCC(C12)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |